molecular formula C16H13ClFN3O3S2 B2712821 N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886954-34-3

N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2712821
CAS RN: 886954-34-3
M. Wt: 413.87
InChI Key: OIXPWOLYSDPLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClFN3O3S2 and its molecular weight is 413.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antitumor Activity

  • Compounds related to the specified chemical structure have been synthesized and evaluated for their anti-inflammatory and antitumor activities. Derivatives of similar structures have shown significant anti-inflammatory activity, with some demonstrating considerable anticancer activity against certain cancer cell lines. This highlights the potential therapeutic applications of these compounds in treating inflammation and cancer (Sunder & Maleraju, 2013; Yurttaş et al., 2015).

Kinase Inhibition and Anticancer Activities

  • Studies on structurally similar compounds have focused on their kinase inhibitory and anticancer activities, particularly targeting the Src kinase for potential treatments against various cancer types. These investigations are crucial for developing new anticancer agents with targeted therapeutic effects (Fallah-Tafti et al., 2011).

Antimicrobial Activity

  • The antimicrobial activity of derivatives closely related to the queried compound has been explored, with some synthesized compounds showing promising activity against a range of bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Badiger et al., 2013).

Ligand Binding and Receptor Studies

  • Research into compounds with similar chemical structures has included their binding characteristics and interactions with specific receptors, such as peripheral benzodiazepine receptors. These studies provide insights into the molecular mechanisms underlying the therapeutic effects of these compounds and their potential applications in neuropharmacology (Chaki et al., 1999).

Local Anesthetic Activity

  • Analogs of the chemical compound have been synthesized and tested for their local anesthetic activity, indicating the potential for developing new local anesthetics based on modifications of this chemical structure (Badiger et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S2/c1-9-2-4-11(7-12(9)17)19-15(22)8-25-16-20-13-5-3-10(18)6-14(13)26(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXPWOLYSDPLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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